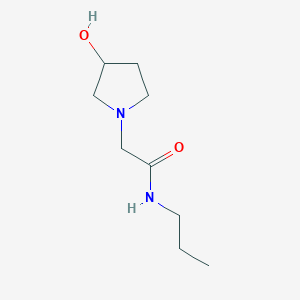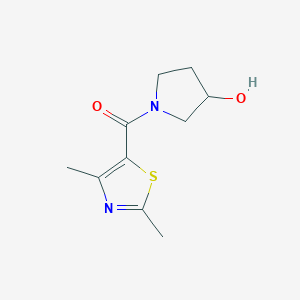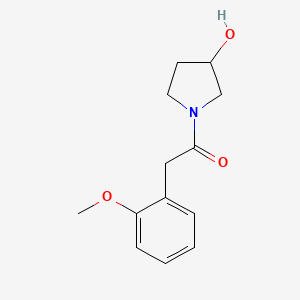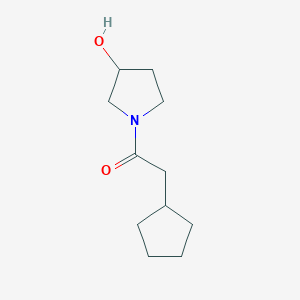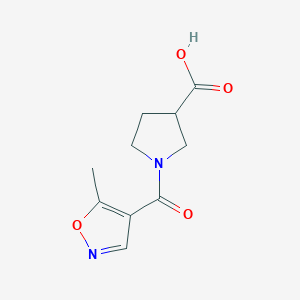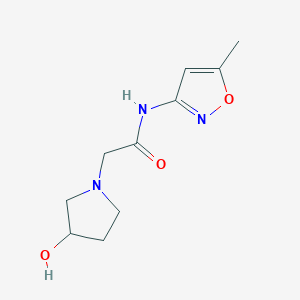
1-(Cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
“1-(Cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the formula C12H17NO3 and a molecular weight of 223.27 . It is used for research purposes.
Synthesis Analysis
The synthesis of cyclohex-3-ene-1-carbonyl compounds involves the chiral resolution of cyclohex-3-ene-1-carboxylic acid. This process uses the diastereoisomer method of chemical resolution, where the chiral phenylethylamine is used as a chiral resolving agent. The cyclohex-3-ene-1-carboxylic acid is split by forming a diastereomer in acetone and using the difference in their solubilities .Molecular Structure Analysis
The molecular structure of “1-(Cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid” is represented by the formula C12H17NO3 .Aplicaciones Científicas De Investigación
Organic Synthesis
“1-(Cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid” is used as a starting material and intermediate in organic synthesis . It plays a crucial role in the synthesis of various organic compounds due to its unique structure and reactivity .
Ligand in Coordination Chemistry
This compound can also act as a ligand in coordination chemistry . Its carboxylic acid group can bind to metal ions, forming coordination complexes. These complexes have applications in catalysis, materials science, and medicinal chemistry .
Catalyst and Oxidizing Agent
It can serve as a catalyst and an oxidizing agent in various chemical reactions . As a catalyst, it can speed up chemical reactions without being consumed. As an oxidizing agent, it can accept electrons from other substances during a chemical reaction .
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of the anticoagulant Edoxaban . The complicated procedures and generation of massive solid waste discourage its chemical synthesis, and the alternative biocatalysis route calls for an enzyme capable of asymmetric hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate .
Biocatalysis
The E. coli esterase BioH has been engineered for improved S-enantioselectivity towards methyl (R,S)-3-cyclohexene-1-carboxylate, a derivative of "1-(Cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid" . This provides a greener way of preparing (S)-3-cyclohexene-1-carboxylic acid .
Chiral Precursor for Anticoagulants
(S)-3-cyclohexene-1-carboxylic acid, which can be obtained from “1-(Cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid”, is a chiral precursor for the important anticoagulant Edoxaban . Edoxaban is a small-molecule oral anticoagulant developed by Daiichi Sankyo Company Limited with the trade name of Savaysa .
Safety and Hazards
Propiedades
IUPAC Name |
1-(cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-11(9-4-2-1-3-5-9)13-7-6-10(8-13)12(15)16/h1-2,9-10H,3-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHRVSKVQZCKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




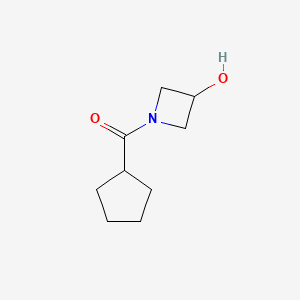
![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol](/img/structure/B1468571.png)
